molecular formula C15H13BrO B1388397 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one CAS No. 62856-20-6

2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

Cat. No. B1388397
CAS RN: 62856-20-6
M. Wt: 289.17 g/mol
InChI Key: SFAFJUWUWHVTQS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one, commonly referred to as 4-Bromo-4-methyl-2-phenyl-1-ethanone, is a compound belonging to the class of organic compounds known as phenylalkanones. It is a colorless, volatile liquid with a strong, sweet odor. 4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications, including synthesis, drug development, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Bromo-4-methyl-2-phenyl-1-ethanone.

Scientific Research Applications

4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of scientific applications. It is used as a starting material in the synthesis of various drugs and pharmaceuticals, such as the anti-inflammatory drug flurbiprofen. It is also used in the synthesis of a variety of other compounds, including heterocyclic compounds, aryl amines, and aryl ethers. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone is used in the synthesis of dyes, catalysts, and other organic compounds.

Mechanism Of Action

4-Bromo-4-methyl-2-phenyl-1-ethanone is known to act as an inhibitor of the enzyme cyclooxygenase (COX) in the body. COX is responsible for the production of prostaglandins, which are hormones that regulate inflammation, pain, and other bodily processes. 4-Bromo-4-methyl-2-phenyl-1-ethanone binds to the active site of the COX enzyme, preventing it from producing prostaglandins. This action is the basis for its use as an anti-inflammatory drug.

Biochemical And Physiological Effects

4-Bromo-4-methyl-2-phenyl-1-ethanone has a wide range of biochemical and physiological effects. It is known to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease. Additionally, 4-Bromo-4-methyl-2-phenyl-1-ethanone has been shown to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

4-Bromo-4-methyl-2-phenyl-1-ethanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively non-toxic compound, making it safe to use in experiments. However, 4-Bromo-4-methyl-2-phenyl-1-ethanone is a volatile liquid, making it difficult to store and transport. Additionally, it has a strong odor, which can be irritating to lab workers.

Future Directions

There are several potential future directions for 4-Bromo-4-methyl-2-phenyl-1-ethanone. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to improve the synthesis method for 4-Bromo-4-methyl-2-phenyl-1-ethanone and to develop new methods of utilizing it in experiments. Finally, research could be conducted to explore the potential therapeutic uses of 4-Bromo-4-methyl-2-phenyl-1-ethanone in the treatment of various diseases.

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFJUWUWHVTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655620
Record name 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

CAS RN

62856-20-6
Record name 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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